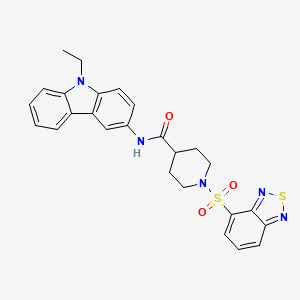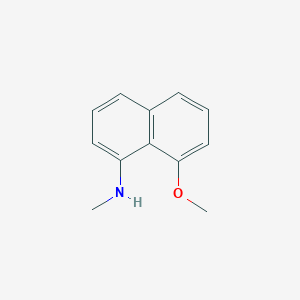
1,3-Di(cyclohexen-1-yl)-2-methylindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di(cyclohexen-1-yl)-2-methylindolizine, also known as DMCM, is a chemical compound that belongs to the class of indolizines. It is a potent positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor in the central nervous system. The GABA-A receptor is the target of many drugs that are used to treat anxiety, insomnia, and epilepsy. DMCM has been extensively studied for its effects on the GABA-A receptor and its potential as a therapeutic agent.
Mecanismo De Acción
1,3-Di(cyclohexen-1-yl)-2-methylindolizine acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, which is distinct from the site where GABA binds. This binding enhances the activity of the receptor, leading to an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to increase the amplitude and duration of GABA-mediated currents in neurons. This leads to an increase in the inhibitory effects of GABA, resulting in sedation, anxiolysis, and anticonvulsant effects. This compound has also been shown to have muscle relaxant effects, which are mediated by the GABA-A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Di(cyclohexen-1-yl)-2-methylindolizine has several advantages for lab experiments. It is a potent and selective positive allosteric modulator of the GABA-A receptor, which makes it a useful tool for studying the receptor and its role in the central nervous system. This compound is also relatively stable and easy to synthesize, which makes it a convenient compound for lab experiments.
One limitation of this compound is its potential toxicity. It has been shown to have convulsant effects at high doses, which can limit its use in certain experiments. This compound is also a potent sedative, which can affect the behavior of experimental animals.
Direcciones Futuras
There are several future directions for the study of 1,3-Di(cyclohexen-1-yl)-2-methylindolizine. One area of interest is the development of novel positive allosteric modulators of the GABA-A receptor that have improved pharmacological properties. Another area of interest is the study of the role of the GABA-A receptor in the pathophysiology of neurological and psychiatric disorders. This compound and other positive allosteric modulators of the GABA-A receptor may have therapeutic potential for these disorders. Finally, the study of the structure and function of the GABA-A receptor and its allosteric modulators is an ongoing area of research that may lead to the development of new drugs with improved efficacy and safety profiles.
Métodos De Síntesis
1,3-Di(cyclohexen-1-yl)-2-methylindolizine can be synthesized in several ways. One of the most common methods is the condensation of 2-methylindoline with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then treated with a strong base to form this compound. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
1,3-Di(cyclohexen-1-yl)-2-methylindolizine has been extensively studied for its effects on the GABA-A receptor. It has been shown to enhance the activity of the receptor and increase the binding affinity of GABA, the natural ligand of the receptor. This results in an increase in the inhibitory effects of GABA in the central nervous system, which can lead to sedation, anxiolysis, and anticonvulsant effects.
Propiedades
IUPAC Name |
1,3-di(cyclohexen-1-yl)-2-methylindolizine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N/c1-16-20(17-10-4-2-5-11-17)19-14-8-9-15-22(19)21(16)18-12-6-3-7-13-18/h8-10,12,14-15H,2-7,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSRRNHSPILFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C3=CCCCC3)C4=CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7464697.png)

![12-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B7464711.png)
![6,7-Dimethoxy-2-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7464713.png)

![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)






